molecular formula C20H22O6 B1254381 Myrocin B

Myrocin B

Cat. No. B1254381
M. Wt: 358.4 g/mol
InChI Key: ZALWBYOUGDMNTP-RXSCCBSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myrocin B is a natural product found in Albifimbria verrucaria with data available.

Scientific Research Applications

1. Antiproliferative Properties

Myrocin B is part of the myrocins family, known for their antiproliferative antibiotic properties. These compounds, including myrocin B, exhibit potential as antitumor antibiotics. Studies have focused on understanding their mechanism of action, particularly looking at the possibility of DNA cross-linking, although this was not confirmed in native DNA studies. Recent research efforts include the development of synthetic routes to create analogs of myrocin compounds, such as myrocin G, to further explore their antiproliferative activities and potential alternative modes of action (Tomanik et al., 2020).

2. Antimicrobial and Antifungal Activities

Myrocin B has shown effectiveness against Gram-positive bacteria, fungi, and yeasts. A study on a soil fungus, Myrothecium verrucaria, revealed that myrocin C (closely related to myrocin B) displayed significant antimicrobial properties. This suggests that myrocin B could have a similar range of antimicrobial efficacy, potentially useful in treating various microbial infections (Nakagawa et al., 1989).

3. Role in Antibiosis

In the context of ecological interactions, myrocin B has been identified as a component in the antibiosis mechanism of certain fungi. For instance, it was found in the fungus Stilbella erythrocephala, where it played a role in suppressing other fungi. This indicates myrocin B's potential as a natural antifungal agent in ecological settings (Lehr et al., 2006).

properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

(1S,2S,5R,9S,12S,15S,17R)-5-ethenyl-2,9-dihydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-3,8,11-trione

InChI

InChI=1S/C20H22O6/c1-4-16(2)8-11-13(22)20(25)14-17(3,15(23)26-20)6-5-10-7-18(10,14)19(11,24)12(21)9-16/h4,8,10,14,24-25H,1,5-7,9H2,2-3H3/t10-,14-,16+,17-,18-,19-,20+/m0/s1

InChI Key

ZALWBYOUGDMNTP-RXSCCBSPSA-N

Isomeric SMILES

C[C@]12CC[C@H]3C[C@@]34[C@H]1[C@@](C(=O)C5=C[C@@](CC(=O)[C@]45O)(C)C=C)(OC2=O)O

Canonical SMILES

CC12CCC3CC34C1C(C(=O)C5=CC(CC(=O)C45O)(C)C=C)(OC2=O)O

synonyms

myrocin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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